4-Piperidinamine, N-(3-(hydroxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-
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Overview
Description
4-Piperidinamine, N-(3-(hydroxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, N-(3-(hydroxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidinamine core, followed by the introduction of the pyridinyl and indolyl groups. The hydroxymethyl and methylsulfonyl groups are added in subsequent steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinamine, N-(3-(hydroxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Piperidinamine, N-(3-(hydroxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidinamine, N-(3-(hydroxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine: A precursor used in the synthesis of fentanyl and its analogues.
4-Amino-1-benzylpiperidine: Used in the preparation of various pharmaceuticals.
Uniqueness
4-Piperidinamine, N-(3-(hydroxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
249759-14-6 |
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Molecular Formula |
C22H27N5O4S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[2-[4-[[3-(hydroxymethyl)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C22H27N5O4S/c1-26(21-15(14-28)4-3-9-23-21)18-7-10-27(11-8-18)22(29)20-13-16-12-17(25-32(2,30)31)5-6-19(16)24-20/h3-6,9,12-13,18,24-25,28H,7-8,10-11,14H2,1-2H3 |
InChI Key |
RFFVRHGYDOPFSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)CO |
Origin of Product |
United States |
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